molecular formula C9H8ClNO B043524 4-Chloro-6-methoxyindole CAS No. 93490-31-4

4-Chloro-6-methoxyindole

Cat. No. B043524
CAS RN: 93490-31-4
M. Wt: 181.62 g/mol
InChI Key: ROZQWTXWGPFHST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxyindole involves complex chemical processes, highlighting its role as a precursor in the formation of mutagens. For instance, it is identified as the precursor of a direct-acting bacterial mutagen when fava beans are treated with nitrite under simulated gastric conditions, demonstrating its relevance in the study of dietary impacts on health and carcinogenesis (Yang et al., 1984).

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxyindole and related compounds has been extensively studied using both experimental and theoretical techniques. Density Functional Theory (DFT), molecular docking, and various spectroscopic methods (FT-IR, FT-Raman, NMR) have been employed to investigate the structural parameters, providing insights into the geometrical parameters, chemical activity regions, and stability of the molecule (Aayisha et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Chloro-6-methoxyindole include its role in forming potent mutagens upon nitrosation. This process, particularly its reaction kinetics and the stability of the resultant alpha-hydroxy N-nitroso compounds, has been a subject of study to understand its mutagenic potential and implications for carcinogenesis (Brown et al., 1992).

Physical Properties Analysis

Investigations into the physical properties of 4-Chloro-6-methoxyindole and its derivatives, such as their fluorescence characteristics in various pH ranges and stability under different conditions, contribute to understanding its potential applications in biomedical analysis and fluorescent labeling. The stability and strong fluorescence of related compounds across a wide pH range underscore their utility in analytical chemistry (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties of 4-Chloro-6-methoxyindole, including its synthesis and reactivity towards various chemical treatments, have been explored to understand its behavior and potential uses in the synthesis of other complex molecules. For example, the compound’s involvement in the synthesis of methoxylated polychlorobiphenyls (MeO-CBs) through specific chemical reactions illustrates its versatility and application in environmental chemistry and toxicology studies (Bergman et al., 1995).

Scientific Research Applications

  • Biomedical Analysis and Fluorescent Labeling : 6-Methoxy-4-quinolone, a compound related to 4-Chloro-6-methoxyindole, serves as a novel, stable fluorophore with strong fluorescence across a wide pH range. This makes it useful in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

  • Bacterial Mutagen Identification and Mutagenesis : 4-Chloro-6-methoxyindole is identified as the precursor of a potent bacterial mutagen. This can have potential applications in bacterial strain identification and bacterial strain mutagenesis (Yang et al., 1984).

  • Antitumor Activity : Certain derivatives of 4-Chloro-6-methoxyindole, such as 5-methoxy- and 5-hydroxy-2-chloro-3-formyl-6-methylindole, have shown potential antitumor activity against P388 leukemia in mice (Andreani et al., 1979).

  • Gastric Cancer Research : The halogenated component in imported Fava beans was identified as 4-Chloro-6-methoxyindole, a naturally occurring promutagen linked to gastric cancer (Petzinger et al., 1995).

  • Photoreceptor Metabolism in Eyes : Methoxyindoles, including 4-Chloro-6-methoxyindole, play a role in controlling rhythmic photoreceptor metabolism. They activate rod disk shedding in vitro, similar to the process observed in vivo (Besharse & Dunis, 1983).

  • Molecular Stability Studies : The position of the methoxy group significantly influences the stabilities and molecular properties of 4-, 5-, and 6-methoxyindole, including 4-Chloro-6-methoxyindole. This understanding is crucial in designing molecules for specific applications (Wilke et al., 2017).

  • Chemical Synthesis and Mutagen Decomposition : Nitrosated 4-Chloroindoles and their analogs can rapidly decompose to form less potent mutagens, ultimately leading to nonmutagenic final products. This finding is significant for understanding chemical reactions and potential environmental impacts (Brown et al., 1992).

  • Synthesis of Natural Halogenated Indoles : Efficient methods have been developed for synthesizing natural halogenated indoles, such as 4-Chloro-6-methoxyindole, using hetero-Cope rearrangement of intermediate N-phenyl-O-vinylhydroxylamine (Martin, 1988).

Future Directions

Indoles, including 4-Chloro-6-methoxyindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders . Future research may focus on exploring these applications further.

properties

IUPAC Name

4-chloro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZQWTXWGPFHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239439
Record name 4-Chloro-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxyindole

CAS RN

93490-31-4
Record name 4-Chloro-6-methoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6-METHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is so significant about the structure of 4-Chloro-6-methoxyindole?

A1: 4-Chloro-6-methoxyindole is a halogenated indole compound found naturally in fava beans (Vicia faba) []. Its structure, featuring a chlorine atom at the 4th position and a methoxy group at the 6th position of the indole ring, makes it susceptible to nitrosation under acidic conditions like those found in the stomach [, ].

Q2: How does 4-Chloro-6-methoxyindole contribute to mutagenicity?

A2: While not inherently mutagenic itself, 4-Chloro-6-methoxyindole becomes a problem when exposed to nitrite. Under simulated gastric conditions, it reacts with nitrite to form 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime, a potent direct-acting mutagen [, ]. This mutagen has been shown to induce mutations in bacterial assays, particularly in Salmonella typhimurium strains [, ].

Q3: Are there structural analogs of 4-Chloro-6-methoxyindole that exhibit similar behavior?

A3: Yes, researchers have studied 4-chloroindole, which lacks the methoxy group, as a simpler analog. Like its counterpart, 4-chloroindole, upon nitrosation, forms 4-chloro-2-hydroxy-N1-nitroso-indolin-3-one oxime, also a mutagen, though less potent than the 4-chloro-6-methoxy derivative [, ]. This suggests that the 4-chloro position plays a crucial role in the formation of mutagenic nitroso compounds.

Q4: What happens to these mutagenic nitroso compounds over time?

A4: Interestingly, both 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime and its 4-chloro analog are unstable at neutral or higher pH. They decompose into less potent mutagens, eventually forming non-mutagenic end products. For example, 4-chloro-2-hydroxy-1-nitroso-indolin-3-one oxime degrades to 4-chloro-N-nitrosodioxindole and finally 4-chloroisatin [].

Q5: What is the significance of these findings for human health?

A5: The formation of potent mutagens from 4-Chloro-6-methoxyindole in the presence of nitrite raises concerns about the consumption of fava beans, especially in regions with high rates of gastric cancer [, ]. Studies suggest a possible link between fava bean consumption, nitrosation of 4-Chloro-6-methoxyindole, and the development of gastric cancer, particularly in populations with high fava bean intake and nitrate levels in drinking water [].

Q6: What research is still needed to fully understand the implications of 4-Chloro-6-methoxyindole?

A6: Further research is crucial to:

  • Quantify 4-Chloro-6-methoxyindole levels: Accurately measure its concentration across various fava bean cultivars and assess the influence of environmental factors on its production [].
  • Assess long-term effects: Conduct animal studies to evaluate the carcinogenic potential of nitrosated 4-Chloro-6-methoxyindole and confirm its role in gastric cancer development [].
  • Explore mitigation strategies: Identify approaches to minimize 4-Chloro-6-methoxyindole nitrosation during food preparation or digestion, potentially through dietary modifications or food processing techniques [].

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